molecular formula C21H30 B139086 (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) CAS No. 155041-85-3

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Cat. No. B139086
CAS RN: 155041-85-3
M. Wt: 282.5 g/mol
InChI Key: BCUMFFLWJNKNOU-UHFFFAOYSA-N
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Description

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is an organic compound that is used as a chemical reagent in various scientific research applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 137°C. The compound is also known as 4-(p-Tolyl)-1,1'-bi(cyclohexane) and has the chemical formula C14H20. It is a non-polar molecule, with a low solubility in water and a high solubility in organic solvents.

Scientific Research Applications

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is widely used in scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene and other monomers, and as a catalyst in the esterification of carboxylic acids. It is also used as a solvent in the extraction of alkaloids from plant materials and in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is not well understood. However, it is believed that the compound acts as a Lewis acid and is able to form complexes with electron-rich molecules. This allows it to act as a catalyst in the reaction of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) have not been studied in detail. However, it is known that the compound has a low toxicity and is not considered to be a significant environmental hazard.

Advantages and Limitations for Lab Experiments

The main advantage of using (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in laboratory experiments is that it is a non-polar compound, which makes it suitable for use in a wide range of organic reactions. The compound is also relatively inexpensive and easy to obtain. However, it has a low solubility in water, which limits its use in aqueous systems.

Future Directions

There are a number of potential future directions for the use of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in scientific research. These include its use as a catalyst in the synthesis of biodegradable polymers, its use as a reagent in the synthesis of pharmaceuticals, and its use as a solvent in the extraction of natural products. Additionally, further research is needed to understand the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) involves the reaction of 4-toluene-sulfonic acid with cyclohexane in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere and the product is isolated by distillation. The yield of the reaction is typically around 90%.

properties

IUPAC Name

1-[4-(4-ethenylcyclohexyl)cyclohexyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30/c1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h3-5,8-9,17,19-21H,1,6-7,10-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUMFFLWJNKNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608922
Record name (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

CAS RN

155041-85-3
Record name (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-(4-trans-vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-b enzol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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